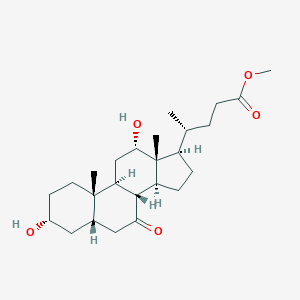
1,3-Diphenyl-1H-pyrazol-5(4H)-on
Übersicht
Beschreibung
CL-8734 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its reactivity and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
CL-8734 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of chlorinated compounds.
Medicine: It has applications in the development of pharmaceuticals and as a sterilizing agent.
Industry: CL-8734 is used in water treatment, bleaching, and the production of various chemicals.
Wirkmechanismus
Target of Action
The primary target of 1,3-diphenyl-1H-pyrazol-5(4H)-one is the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 plays a crucial role in various cognitive functions .
Mode of Action
1,3-diphenyl-1H-pyrazol-5(4H)-one interacts with mGluR5 as a positive allosteric modulator . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate .
Biochemical Pathways
The modulation of mGluR5 function by 1,3-diphenyl-1H-pyrazol-5(4H)-one affects the glutamatergic signaling pathway . This pathway is involved in various cognitive functions, and its modulation can have significant effects on behavior .
Pharmacokinetics
In a study, a single oral dose administration of a similar compound, cdppb (20 mg/kg), was found to alleviate social avoidance behaviors in mice . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The modulation of mGluR5 function by 1,3-diphenyl-1H-pyrazol-5(4H)-one has been associated with robust anti-depressant effects . It has been found to alleviate depressive-like behavior induced by repeated social defeat stress in mice .
Action Environment
The efficacy of 1,3-diphenyl-1H-pyrazol-5(4H)-one can be influenced by environmental factors. For instance, positive social interaction during stress was found to prevent the development of depressive-like behavior, suggesting that the environment can modulate the compound’s action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CL-8734 typically involves a series of well-defined chemical reactions. One common method includes the oxidation of specific precursors under controlled conditions. For instance, the oxidation of hydrochloric acid with manganese dioxide or potassium permanganate can yield CL-8734 . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, CL-8734 is produced through the electrolysis of brine solutions. This method involves passing an electric current through a solution of sodium chloride, resulting in the formation of CL-8734 along with other by-products such as sodium hydroxide . This process is highly efficient and widely used in the chemical industry.
Analyse Chemischer Reaktionen
Types of Reactions
CL-8734 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and can react with a wide range of substances.
Common Reagents and Conditions
Oxidation: CL-8734 can oxidize hydrogen chloride to produce chlorine gas and water.
Reduction: In the presence of reducing agents such as sodium thiosulfate, CL-8734 can be reduced to chloride ions.
Substitution: CL-8734 can participate in substitution reactions with organic compounds, leading to the formation of various chlorinated products.
Major Products Formed
The major products formed from the reactions of CL-8734 include chlorine gas, chloride ions, and various chlorinated organic compounds .
Vergleich Mit ähnlichen Verbindungen
CL-8734 is similar to other halogen compounds such as chlorine dioxide and sodium hypochlorite. it is unique in its ability to form multiple covalent bonds and participate in a wide range of chemical reactions . Similar compounds include:
Chlorine dioxide: Used as a disinfectant and bleaching agent.
Sodium hypochlorite: Commonly used in household bleach and water treatment.
CL-8734 stands out due to its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
2,5-diphenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKALFCNIJHTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063620 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4845-49-2 | |
| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenylpyrazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB96PB9MBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Q1: How does 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one enable the spectrophotometric determination of Metoclopramide Hydrochloride?
A1: 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one (DPP) reacts with diazotized Metoclopramide Hydrochloride (MCP) in an alkaline environment. This reaction forms a colored azo dye, which can be quantified using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of MCP in the sample [].
Q2: What are the advantages of using 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one in this specific spectrophotometric method (Method A)?
A2: Using DPP in Method A offers several benefits:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)

